![molecular formula C10H6ClN3O B11780724 4-Chloro-2-(furan-2-yl)pyrazolo[1,5-a]pyrazine](/img/structure/B11780724.png)
4-Chloro-2-(furan-2-yl)pyrazolo[1,5-a]pyrazine
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Overview
Description
4-Chloro-2-(furan-2-yl)pyrazolo[1,5-a]pyrazine is a heterocyclic compound with a molecular formula of C10H6ClN3O and a molecular weight of 219.63 g/mol . This compound is characterized by the presence of a furan ring fused to a pyrazolo[1,5-a]pyrazine core, with a chlorine atom attached at the 4th position. It is primarily used in research and development, particularly in the fields of medicinal chemistry and pharmaceuticals .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-2-(furan-2-yl)pyrazolo[1,5-a]pyrazine typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-furylhydrazine with 4-chloropyrazole-5-carboxylic acid in the presence of a dehydrating agent . The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
4-Chloro-2-(furan-2-yl)pyrazolo[1,5-a]pyrazine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 4th position can be substituted with other nucleophiles, such as amines or thiols.
Oxidation and Reduction: The furan ring can undergo oxidation to form corresponding diketones, while reduction reactions can modify the pyrazolo[1,5-a]pyrazine core.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles, typically in the presence of a base such as potassium carbonate (K2CO3) or sodium hydride (NaH).
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used for oxidation reactions.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed.
Major Products
The major products formed from these reactions include substituted derivatives of this compound, as well as oxidized or reduced forms of the compound .
Scientific Research Applications
Anticancer Activity
Mechanism of Action
Research indicates that pyrazolo[1,5-a]pyrazine derivatives, including 4-chloro-2-(furan-2-yl)pyrazolo[1,5-a]pyrazine, exhibit significant anticancer properties. These compounds can inhibit key kinases involved in cancer cell proliferation. For instance, studies have shown that related pyrazolo compounds demonstrate dual inhibition of cyclin-dependent kinase 2 (CDK2) and tropomyosin receptor kinase A (TRKA), leading to reduced viability in various cancer cell lines .
Case Studies
- Study on Dual Inhibitors : A study synthesized several pyrazolo derivatives and tested them against a panel of 60 cancer cell lines. Notably, certain derivatives displayed IC50 values comparable to established inhibitors, suggesting their potential as new therapeutic agents .
- Broad-Spectrum Anticancer Activity : Another derivative exhibited an average growth inhibition of 43.9% across multiple cancer types, highlighting the versatility of these compounds in targeting different malignancies .
Neuropharmacological Applications
Cognitive Enhancers
The structural characteristics of pyrazolo compounds make them suitable candidates for cognitive enhancement therapies. Research has indicated that modifications in the pyrazolo structure can lead to improved pharmacokinetic properties and enhanced selectivity for neurological targets. Some studies suggest that these compounds may influence neurotransmitter systems, potentially offering therapeutic benefits for conditions like Alzheimer's disease and schizophrenia .
Enzyme Inhibition
Targeting Specific Enzymes
this compound has been investigated for its ability to inhibit specific enzymes associated with disease processes. For example, it has shown promise as a small molecule inhibitor of various ion channels and kinases that are implicated in cancer and neurological disorders .
Synthesis and Structural Modifications
Synthetic Pathways
The synthesis of this compound typically involves multi-step organic reactions that allow for the introduction of various substituents to enhance biological activity. Researchers have explored different synthetic routes to optimize yield and purity while maintaining the desired pharmacological properties .
Data Table: Summary of Research Findings
Mechanism of Action
The mechanism of action of 4-Chloro-2-(furan-2-yl)pyrazolo[1,5-a]pyrazine involves its interaction with specific molecular targets. In medicinal chemistry, it is believed to inhibit certain enzymes or receptors, thereby exerting its therapeutic effects . The exact molecular pathways and targets can vary depending on the specific application and the modifications made to the compound .
Comparison with Similar Compounds
Similar Compounds
- 4-Chloro-2-(furan-2-yl)pyrazolo[1,5-a]pyrido[3,2-e]pyrazine
- Pyrazolo[1,5-a]pyrimidines
- Quinolinyl-pyrazoles
Uniqueness
4-Chloro-2-(furan-2-yl)pyrazolo[1,5-a]pyrazine is unique due to its specific structural features, such as the fused furan and pyrazolo[1,5-a]pyrazine rings, and the presence of a chlorine atom at the 4th position. These characteristics confer distinct chemical reactivity and biological activity, making it a valuable compound in various research fields .
Biological Activity
4-Chloro-2-(furan-2-yl)pyrazolo[1,5-a]pyrazine (CAS Number: 872714-57-3) is a heterocyclic compound that has garnered attention for its potential biological activities. This compound belongs to the pyrazole family, which is known for its diverse pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer activities. This article compiles research findings related to the biological activity of this compound, highlighting its mechanisms of action and therapeutic potential.
Chemical Structure and Properties
The molecular formula of this compound is C10H6ClN3O. The compound features a pyrazole ring fused with a furan moiety, which is significant for its biological activity. The presence of the chlorine atom at the 4-position may influence its reactivity and interaction with biological targets.
Antimicrobial Activity
Research has indicated that pyrazole derivatives exhibit notable antimicrobial properties. For instance, studies have shown that various pyrazole compounds can inhibit the growth of both Gram-positive and Gram-negative bacteria. The specific activity of this compound against microbial strains has yet to be fully characterized but is expected based on the general properties of similar compounds.
The mechanisms through which pyrazole compounds exert their biological effects often involve enzyme inhibition or modulation of signaling pathways. For example, some pyrazoles have been shown to inhibit dihydroorotate dehydrogenase (DHODH), an enzyme critical for pyrimidine synthesis in rapidly dividing cells such as cancer cells. This inhibition can lead to reduced cell proliferation and increased apoptosis.
Study 1: Antioxidant Properties
A study evaluated the antioxidant activity of various pyrazole derivatives, including those similar in structure to this compound. The results indicated significant scavenging activity against free radicals, suggesting potential protective effects against oxidative stress-related diseases.
Study 2: Enzyme Inhibition
In vitro assays demonstrated that certain pyrazole derivatives could effectively inhibit xanthine oxidase (XO), an enzyme involved in uric acid production. The inhibition of XO is particularly relevant for conditions like gout and hyperuricemia. While specific data on this compound is not available, its structural characteristics imply a similar potential.
Data Table: Summary of Biological Activities
Properties
Molecular Formula |
C10H6ClN3O |
---|---|
Molecular Weight |
219.63 g/mol |
IUPAC Name |
4-chloro-2-(furan-2-yl)pyrazolo[1,5-a]pyrazine |
InChI |
InChI=1S/C10H6ClN3O/c11-10-8-6-7(9-2-1-5-15-9)13-14(8)4-3-12-10/h1-6H |
InChI Key |
YGCYJJRLDINGHE-UHFFFAOYSA-N |
Canonical SMILES |
C1=COC(=C1)C2=NN3C=CN=C(C3=C2)Cl |
Origin of Product |
United States |
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